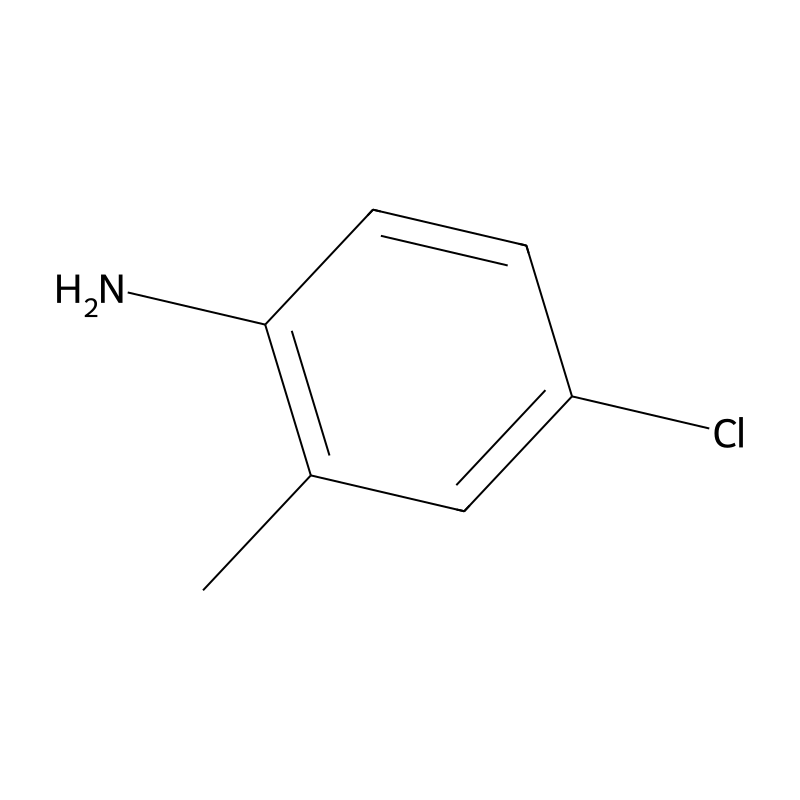

4-Chloro-2-methylaniline

C7H8ClN

ClC6H3(CH3)NH2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C7H8ClN

ClC6H3(CH3)NH2

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN HOT ALCOHOL

SPARINGLY SOL IN WATER, SOL IN ETHANOL & DILUTE ACIDS

Solubility in water, g/100ml at 25 °C: 0.095 (very poor)

Canonical SMILES

4-Chloro-ortho-toluidine is a member of monochlorobenzenes.

p-Chloro-o-toluidine is a yellowish to pinkish colored, synthetic leaflet material. p-Chloro-o-toluidine is used in industry in the manufacture of azo dyes and is used in the production of the pesticide chlordimeform. This substance is a possible mutagen and is reasonably anticipated to be a human carcinogen that may be associated with an increased risk of bladder cancer. (NCI05)

4-Chloro-2-methylaniline, also known as 4-chloro-o-toluidine, is an aromatic amine with the molecular formula and a molecular weight of approximately 141.6 g/mol. It appears as a colorless to brown solid and is primarily utilized in the synthesis of various chemical compounds, including dyes and pesticides. The compound is categorized under halide- and amine-substituted aromatic compounds, which are known for their diverse chemical reactivity and applications in organic synthesis .

4-Chloro-2-methylaniline is a hazardous compound due to its carcinogenic properties []. Studies have shown it to be a potent carcinogen in animals. It is also a suspected skin sensitizer and may cause irritation upon contact.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling 4-chloro-2-methylaniline.

- Work in a well-ventilated area.

- Avoid contact with skin and eyes.

- Wash hands thoroughly after handling.

- Dispose of waste according to local regulations.

Synthesis

-Chloro-2-methylaniline (4-CMA) is an aromatic amine that can be synthesized through various methods. Scientific literature describes processes involving the nitration of toluene followed by reduction and chlorination.

Properties

4-CMA is a colorless to slightly yellow solid with a melting point around 24-27 °C and a boiling point of 241 °C []. It is slightly soluble in water but more soluble in organic solvents such as ethanol, dichloromethane, and acetone [].

Applications in Organic Synthesis

Due to its reactive amine group, 4-CMA serves as a building block for the synthesis of various organic compounds. Research explores its use in creating:

- Nucleophilic Substitution: The chlorine atom in 4-chloro-2-methylaniline can be replaced by nucleophiles, allowing for the formation of various derivatives.

- Amination Reactions: As an amine, it can react with acyl chlorides or isocyanates to form amides or ureas, respectively.

- Diazotization: Under acidic conditions, it can be converted into diazonium salts, which are key intermediates in the synthesis of azo dyes .

4-Chloro-2-methylaniline has been associated with significant biological effects, particularly concerning its toxicity and carcinogenic potential. Studies indicate that it can induce hemangiosarcomas and hemangioendotheliomas in chronic feeding studies with rodents. The compound is known to covalently bind to DNA, leading to mutations and potential carcinogenesis . Acute exposure can result in severe health issues such as hemorrhagic cystitis and methaemoglobinemia .

Several synthetic routes have been developed for the preparation of 4-chloro-2-methylaniline:

- Chlorination of N-acetyltoluidine: This method involves chlorinating N-acetyltoluidine followed by deprotection to yield 4-chloro-2-methylaniline.

- Regioselective Reaction: A common laboratory method involves using copper(II) chloride dihydrate and lithium chloride in ethanol under reflux conditions. This process yields the compound with high purity (up to 82%) after purification steps such as chromatography .

- Direct Chlorination: Direct chlorination of o-toluidine can also produce this compound, albeit with lower selectivity.

4-Chloro-2-methylaniline finds applications in various fields:

- Dye Manufacturing: It serves as a precursor for azo dyes, which are widely used in textiles.

- Pesticide Production: The compound is an intermediate in the synthesis of chlordimeform, a pesticide that has been largely phased out due to safety concerns .

- Pharmaceuticals: It may also be explored for potential uses in drug development due to its amine functionality.

Research on the interactions of 4-chloro-2-methylaniline primarily focuses on its toxicological effects. Studies have shown that exposure leads to significant health risks, including carcinogenicity and acute toxicity through skin absorption or inhalation. Epidemiological studies have linked occupational exposure to increased rates of bladder cancer among workers involved in its production . Furthermore, its interaction with biological macromolecules raises concerns regarding genetic mutations.

Several compounds share structural similarities with 4-chloro-2-methylaniline. Below is a comparison highlighting their unique characteristics:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methyl-aniline | Less toxic; used in dye manufacturing | |

| 4-Chloroaniline | More widely used in dye production; less steric hindrance | |

| 3-Chloro-2-methylaniline | Similar reactivity but different substitution pattern | |

| N,N-Dimethyl-p-toluidine | Used as a solvent; less toxic than 4-chloro-2-methylaniline |

The uniqueness of 4-chloro-2-methylaniline lies in its specific chlorine substitution pattern on the aromatic ring, which significantly influences its reactivity and biological activity compared to other similar compounds .

Physical Description

Grayish-white crystalline solid; [IARC]

COLOURLESS TO BROWN SOLID IN VARIOUS FORMS OR LIQUID

Gray to white solid with a weak fishy odor.

Color/Form

LEAVES FROM ALCOHOL

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

241 °C @ 760 MM HG

241 °C

466 °F

Flash Point

99 °C c.c.

320 °F

Heavy Atom Count

Vapor Density

Density

1.19 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00

>1.1 (estimated)

Melting Point

30 °C

29-30 °C

72 °F

UNII

Related CAS

Vapor Pressure

Vapor pressure, Pa at 25 °C: 5.5

Absorption Distribution and Excretion

para-Chloro-ortho-toluidine has been detected in the urine of workers exposed to chlordimeform ... .

Following oral administration of ((14)C-methyl)-para-chloro-ortho-toluidine to male and female white rats, 71% of the administered radioactivity was eliminated in the urine and 24% in the faeces within 72 hr ... .

Binding of para-chloro-ortho-toluidine to hemoglobin was observed after oral administration of 85 mg/kg bw to female Wistar rats ... .

RADIOACTIVITY FROM 4-CHLORO-2-METHYLANILINE-METHYL-(14)C WAS EXTENSIVELY BOUND TO PROTEIN, DNA, AND RNA OF RAT LIVER. ENZYMIC ACTIVITY DEPENDENT UPON NADH & LEADING TO IRREVERSIBLE BINDING OF RADIOACTIVITY FROM LABELED CMPD TO MACROMOLECULES WAS PRESENT IN MICROSOMES.

Metabolism Metabolites

OVER 97% OF (14)C-LABELED CHLORDIMEFORM APPLIED TO PRIMARY HUMAN EMBRYONIC LUNG CELLS IN CULTURE WAS CHANGED AFTER 72 HR OF INCUBATION, WITH MAJOR METABOLITES APPEARING AS N-FORMYL-4-CHLORO-O-TOLUIDINE (81.9%) AND 4-CHLORO-O-TOLUIDINE (2.3%).

RATS DEGRADED CHLORDIMEFORM INTO N-(4-CHLORO-2-METHYLPHENYL)-N'-METHYLFORMAMIDINE, N-FORMYL-4-CHLORO-2-METHYLANILINE, 4-CHLORO-2-METHYLANILINE, AND 5 OTHER UNKNOWN METABOLITES.

FORMS 4,4'-DICHLORO-2,2'-DIMETHYLAZOBENZENE IN HORSERADISH. /FROM TABLE/

For more Metabolism/Metabolites (Complete) data for 4-CHLORO-O-TOLUIDINE (7 total), please visit the HSDB record page.

Use Classification

Methods of Manufacturing

General Manufacturing Information

S - indicates a substance that is identified in a final Significant New Use Rule.

Analytic Laboratory Methods

Air: GC/MS (limit of detection not reported) & HPLC/UV (3 ug/sample); plants & soil: colorimetric (0.02-0.05 ppm); soil: GC/FID & GC/MS (limits of detection not reported); rice: GC/FID (0.02 ppm) /from table/